1-Methyl-2-(methylthio)imidazole

Vue d'ensemble

Description

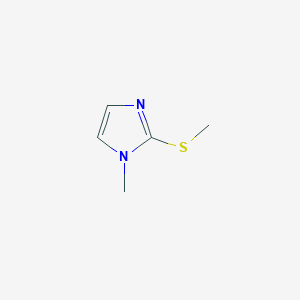

Le 1-Méthyl-2-(méthylthio)imidazole est un composé hétérocyclique de formule moléculaire C5H8N2S et de masse molaire 128,2 g/mol . C'est une impureté du méthimazole, un antithyroïdien de la famille des thiourées . Ce composé est connu pour son rôle dans diverses applications chimiques et biologiques, en particulier dans le domaine de la chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-Méthyl-2-(méthylthio)imidazole peut être synthétisé par condensation des bromocétones correspondantes avec l'acétate de formamidine dans l'ammoniac liquide . Cette méthode est utile pour préparer des dérivés de l'imidazole structurellement apparentés à l'histamine.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 1-Méthyl-2-(méthylthio)imidazole ne soient pas largement documentées, l'approche générale implique l'utilisation de techniques avancées de synthèse organique, y compris l'utilisation de la cyclisation catalysée par le nickel d'amido-nitriles .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Méthyl-2-(méthylthio)imidazole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que l'hydroperoxyde de tert-butyle (TBHP).

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'halogénures et d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : L'hydroperoxyde de tert-butyle (TBHP) est couramment utilisé comme agent oxydant.

Réduction : Le borohydrure de sodium est un agent réducteur typique.

Substitution : Les halogénures et les nucléophiles sont fréquemment utilisés dans les réactions de substitution.

Principaux produits formés :

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C5H8N2S

- Molecular Weight : 128.20 g/mol

- CAS Number : 14486-52-3

The compound features a methyl group and a methylthio group attached to an imidazole ring, which contributes to its reactivity and biological activity.

Medicinal Chemistry

1-Methyl-2-(methylthio)imidazole has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this imidazole have shown activity against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 4a | MCF7 | 9.32 |

| 5a | HUH7 | 11.69 |

| 6a | MCF7/HUH7 | 6.41 / 9.70 |

These findings suggest that modifications to the imidazole scaffold can enhance anticancer efficacy, making it a promising candidate for further development in cancer therapeutics .

Anthelmintic Properties

The compound has also been evaluated for its anthelmintic properties. In vitro studies demonstrated that certain derivatives could paralyze parasitic worms effectively, comparable to established drugs like albendazole. The mechanism involves disrupting the neuromuscular function of the parasites, leading to paralysis and eventual death .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives often involves reactions with carbon disulfide followed by N- and S-methylation processes. The structure-activity relationship studies have highlighted the importance of substituents on the imidazole ring in modulating biological activity:

- Electron-donating groups such as methyl or methoxy enhance activity.

- The presence of a piperazine moiety linked to the imidazole ring has been shown to improve both anticancer and anthelmintic activities .

Biological Assays

Biological assays have been conducted to evaluate the effects of this compound on various biological targets:

Anti-inflammatory Effects

Research indicates that derivatives of this compound can inhibit inflammatory markers such as iNOS and COX-2, suggesting potential applications in treating inflammatory diseases .

Patents and Commercial Applications

Numerous patents have been filed related to the synthesis and application of this compound and its derivatives, highlighting its commercial potential in pharmaceuticals . The compound is available from various suppliers for research purposes, indicating its relevance in ongoing scientific investigations.

Mécanisme D'action

The mechanism of action of 1-Methyl-2-(Methylthio)iMidazole involves its interaction with specific molecular targets and pathways. As an impurity of Methimazole, it may exhibit similar antithyroid activity by inhibiting the synthesis of thyroxine . The compound’s molecular targets include enzymes involved in thyroid hormone synthesis, and its pathways involve the inhibition of iodine organification .

Comparaison Avec Des Composés Similaires

Methimazole: A thiourea antithyroid agent with a similar structure.

1-Methylimidazole: Another imidazole derivative with different functional groups.

2-Methylimidazole: A sterically hindered imidazole used in various chemical reactions.

Uniqueness: 1-Methyl-2-(Methylthio)iMidazole is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other imidazole derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .

Activité Biologique

1-Methyl-2-(methylthio)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an imidazole ring with a methylthio group. This structural configuration is crucial for its biological activity, as the imidazole moiety is known for its ability to interact with various biological targets.

Biological Activities

The compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that 1-Methyl-2-(methylthio)imidazole has significant activity against both Gram-positive and Gram-negative bacteria. It has been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that imidazole derivatives, including 1-Methyl-2-(methylthio)imidazole, possess anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

- Antifungal Activity : The compound has demonstrated effectiveness against fungal strains, making it a candidate for further exploration in antifungal therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism, thereby disrupting cellular functions in pathogens .

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is critical for the activity of various metalloenzymes. This property enhances its potential as a therapeutic agent .

- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are summarized findings from key research:

Propriétés

IUPAC Name |

1-methyl-2-methylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVEIAXFZBGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342443 | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-52-3 | |

| Record name | Methimazole methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIMAZOLE METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a convenient and effective method to synthesize 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazole derivatives?

A1: A regiospecific synthesis of 1H-imidazole-2-thiones was developed, leading to the formation of various 4,5-diaryl-1-methyl-2-(methylthio)-1H-imidazoles. [] This method provides a high yield and convenient route for obtaining these compounds. The regioisomers formed during synthesis were characterized and confirmed using nuclear Overhauser effect spectroscopy and NMR spectroscopy. [] For detailed synthetic procedures and spectral data, please refer to the published research article. []

Q2: Has 1-Methyl-2-(methylthio)-1H-imidazole demonstrated any potential in mitigating material degradation?

A2: Research indicates that a derivative, 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibits promising corrosion inhibition properties for pure aluminum in acidic environments. [] Specifically, it effectively reduces the corrosion rate of aluminum in 0.5 M hydrochloric acid (HCl) solution. [] This protective effect was confirmed using weight loss measurements, polarization resistance analysis, and by monitoring the volume of hydrogen evolution. []

Q3: What is the mechanism behind the corrosion inhibition observed with 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one on aluminum?

A3: Studies suggest that 5-benzylidine-1-methyl-2-methylthio-imidazole-4-one forms a protective layer on the aluminum surface through chemisorption. [] This interaction is supported by the decrease in activation energy and the increase in inhibitor efficiency with rising temperature. [] Furthermore, the adsorption of the inhibitor on the aluminum surface follows the Temkin isotherm, indicating a relationship between the degree of surface coverage and inhibitor concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.